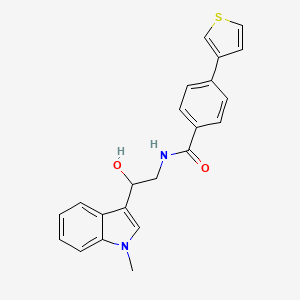

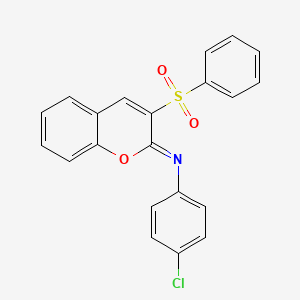

![molecular formula C27H38O6 B2687119 (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione CAS No. 1028449-53-7](/img/structure/B2687119.png)

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione is a useful research compound. Its molecular formula is C27H38O6 and its molecular weight is 458.595. The purity is usually 95%.

BenchChem offers high-quality (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibitors of Androgen Biosynthesis

The compound, falling under the category of androsterone derivatives, has been studied for its potential to inhibit androgen biosynthesis. The structure includes a typical steroid shape with variations in the extra E ring, suggesting its role in biological activities related to androgen regulation. This application is vital for understanding and potentially treating conditions associated with androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Synthesis of Carcinogenic Analogs

Research has been conducted on the optimization of the synthesis of potentially carcinogenic cyclopenta[a]phenanthrenes, including the creation of various analogs such as the 11-trifluoro, 11-cyano, and 11-amino derivatives. These studies are crucial for understanding the chemical properties and carcinogenic potentials of these compounds, aiding in the development of new cancer research methodologies (Coombs, 1999).

Cardiac Aglycone Source

Another significant application of a related compound was discovered in the root bark of Periploca sepium Bunge, a traditional Chinese medicine. This finding highlights the compound's relevance in traditional medicine and its potential pharmacological benefits, particularly in cardiac health (Zhang, Bao, Wu, Yu, & Li, 2012).

Anti-Carcinogenic Properties

The synthesis and structural analysis of cyclopenta[a]phenanthrenes have been pivotal in studying their carcinogenicity. These compounds, closely related to steroids, show varying degrees of activity as skin carcinogens in mice, providing a basis for understanding how structural differences influence carcinogenic potential. This research aids in the development of strategies for cancer prevention and treatment (Coombs, Bhatt, & Croft, 1973).

Novel Synthesis Approaches

Efforts have been made to develop novel synthetic approaches for derivatives of cyclopenta[a]phenanthrenes, enhancing the efficiency and application range of these compounds in scientific research. These methods enable the exploration of new chemical spaces for pharmacological and material science applications (Sayahi, Saghanezhad, & Mahdavi, 2017).

Antimicrobial and Antitumor Activities

The synthesis and biological evaluation of triorganotin(IV) derivatives have revealed significant antimicrobial and antitumor activities. These studies are crucial for the development of new therapeutic agents, highlighting the potential of cyclopenta[a]phenanthrenes and their derivatives in combating various diseases (Shaheen, Ali, Rosario, & Shah, 2014).

Propiedades

Número CAS |

1028449-53-7 |

|---|---|

Nombre del producto |

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |

Fórmula molecular |

C27H38O6 |

Peso molecular |

458.595 |

Nombre IUPAC |

(3R,7R,10R,13S,14S,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |

InChI |

InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16?,17-,18-,24-,25+,26+,27-/m1/s1 |

Clave InChI |

FXUVJKGSDBTXTJ-KNHCKQJNSA-N |

SMILES |

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

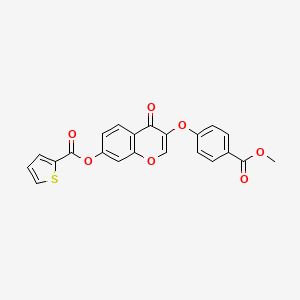

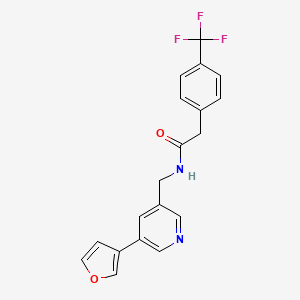

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)

![N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/no-structure.png)

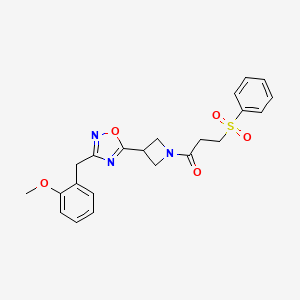

![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)

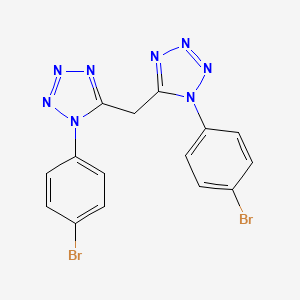

![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)

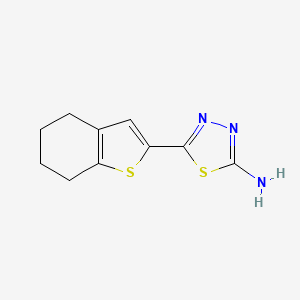

![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2687053.png)

![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)